

6-Methylpyridazine-3-carbaldehyde: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829

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This guide provides an in-depth technical overview of **6-Methylpyridazine-3-carbaldehyde**, a heterocyclic aldehyde of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established methodologies, explore its reactivity, and discuss its current and potential applications as a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it an attractive component in the design of novel bioactive compounds.^[1] Pyridazine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^[2] **6-Methylpyridazine-3-carbaldehyde**, as a bifunctional molecule bearing both the pyridazine core and a reactive aldehyde group, represents a valuable starting material for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of **6-Methylpyridazine-3-carbaldehyde** is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of **6-Methylpyridazine-3-carbaldehyde** are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug candidates.

Property	Value	Source
CAS Number	635324-41-3	[3]
Molecular Formula	C ₆ H ₆ N ₂ O	[4]
Molecular Weight	122.12 g/mol	[3]
Topological Polar Surface Area (TPSA)	42.85 Å ²	[3]
Predicted LogP	0.59752	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	0	[3]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of **6-Methylpyridazine-3-carbaldehyde**.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group protons, and the aldehydic proton. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-9.0 ppm), with coupling constants characteristic of ortho-coupling in a pyridazine system.

The methyl protons will present as a singlet in the upfield region (δ 2.5-3.0 ppm). The aldehydic proton will be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ > 180 ppm). The aromatic carbons of the pyridazine ring will appear in the typical aromatic region (δ 120-160 ppm), with the carbon attached to the methyl group being influenced by its electron-donating effect. The methyl carbon will be observed in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations characteristic of the pyridazine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.12). Fragmentation patterns may include the loss of the formyl group (-CHO) or other characteristic fragments of the pyridazine ring.

Synthesis of 6-Methylpyridazine-3-carbaldehyde

The synthesis of **6-Methylpyridazine-3-carbaldehyde** can be achieved through a multi-step process starting from the readily available 3,6-dimethylpyridazine. The overall synthetic strategy involves a selective mono-oxidation of one of the methyl groups to a hydroxymethyl group, followed by a subsequent oxidation to the desired aldehyde.

Start [label="3,6-Dimethylpyridazine"]; Intermediate [label="(6-Methylpyridazin-3-yl)methanol"]; Product [label="**6-Methylpyridazine-3-carbaldehyde**", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Mono-oxidation "]; Intermediate -> Product [label=" Oxidation "]; }

Synthetic pathway for **6-Methylpyridazine-3-carbaldehyde**.

Step 1: Synthesis of (6-Methylpyridazin-3-yl)methanol

The first step involves the selective mono-oxidation of 3,6-dimethylpyridazine. This transformation can be effectively carried out using selenium dioxide (SeO_2) in a suitable solvent such as dioxane.

Experimental Protocol:

- To a solution of 3,6-dimethylpyridazine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford (6-methylpyridazin-3-yl)methanol.

Causality of Experimental Choices: Dioxane is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the starting material and the reagent. Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl groups. Using a slight excess of SeO_2 ensures the complete conversion of the starting material.

Step 2: Synthesis of 6-Methylpyridazine-3-carbaldehyde

The final step is the oxidation of the primary alcohol, (6-methylpyridazin-3-yl)methanol, to the corresponding aldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO_2) is ideal for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

- Dissolve (6-methylpyridazin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.^[5]

- Add activated manganese dioxide (5-10 eq) to the solution. The large excess of MnO_2 is crucial for driving the reaction to completion.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
- Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
- Combine the filtrates and concentrate under reduced pressure to yield **6-Methylpyridazine-3-carbaldehyde**. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices: Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation.^[5]

Dichloromethane is a good solvent for this reaction as it is relatively inert and allows for easy work-up. The large excess of MnO_2 is necessary because it is a heterogeneous reagent and the reaction rate is dependent on the surface area of the oxidant.

Reactivity and Synthetic Utility

The synthetic utility of **6-Methylpyridazine-3-carbaldehyde** stems from the reactivity of its aldehyde group, which can participate in a wide range of chemical transformations. The pyridazine ring, with its electron-withdrawing nature, can influence the reactivity of the aldehyde.

Aldehyde [label="**6-Methylpyridazine-3-carbaldehyde**", fillcolor="#FBBC05"];
ReductiveAmination [label="Amines"]; Wittig [label="Phosphonium Ylides"]; Condensation [label="Active Methylene\nCompounds"]; Oxidation [label="Carboxylic Acid"]; Reduction [label="Alcohol"];

Aldehyde -> ReductiveAmination [label=" Reductive Amination "]; Aldehyde -> Wittig [label=" Wittig Reaction "]; Aldehyde -> Condensation [label=" Knoevenagel Condensation "]; Aldehyde -> Oxidation [label=" Oxidation "]; Aldehyde -> Reduction [label=" Reduction "]; }

Reactivity of **6-Methylpyridazine-3-carbaldehyde**.

- **Reductive Amination:** The aldehyde can be readily converted to various amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH_3CN).
- **Wittig Reaction:** Reaction with phosphonium ylides provides a straightforward route to vinyl-substituted pyridazines, which can be further functionalized.
- **Condensation Reactions:** **6-Methylpyridazine-3-carbaldehyde** can undergo Knoevenagel condensation with active methylene compounds to form α,β -unsaturated systems, which are valuable intermediates in organic synthesis.
- **Oxidation and Reduction:** The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH_4).

Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in several approved drugs and numerous clinical candidates. **6-Methylpyridazine-3-carbaldehyde** serves as a valuable building block for the synthesis of complex molecules with therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.^{[6][7]} The development of potent and selective GSK-3 inhibitors is an active area of research.^[8] Several classes of GSK-3 inhibitors feature heterocyclic scaffolds that can be derived from precursors like **6-Methylpyridazine-3-carbaldehyde**. For instance, the synthesis of pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors often involves the condensation of a hydrazine with a β -ketoaldehyde or a related precursor, which can be synthetically accessed from a pyridazine aldehyde.^[7]

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and play a crucial role in cell survival and proliferation.[9][10] Consequently, PIM kinases have emerged as attractive targets for cancer therapy. A number of potent PIM kinase inhibitors incorporating the pyridazine core have been developed.[11][12] The synthesis of these inhibitors often involves the functionalization of a pyridazine scaffold, and **6-Methylpyridazine-3-carbaldehyde** provides a convenient entry point for introducing diverse substituents through reactions at the aldehyde group.

Anti-inflammatory Agents

The pyridazine and pyridazinone moieties are present in numerous compounds with potent anti-inflammatory activity.[1][13][14][15] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs). The synthesis of novel pyrazole-pyridazine hybrids, for example, has led to the discovery of selective COX-2 inhibitors with promising anti-inflammatory profiles.[15] **6-Methylpyridazine-3-carbaldehyde** can be utilized in the construction of such hybrid molecules, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

Conclusion

6-Methylpyridazine-3-carbaldehyde is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the rich reactivity of its aldehyde functionality, makes it an attractive tool for medicinal chemists. The demonstrated and potential applications in the development of inhibitors for key therapeutic targets such as GSK-3 and PIM kinases, as well as in the discovery of novel anti-inflammatory agents, underscore the growing importance of this compound in the field of pharmaceutical research. This guide provides a solid foundation for researchers to explore the full potential of **6-Methylpyridazine-3-carbaldehyde** in their drug discovery endeavors.

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